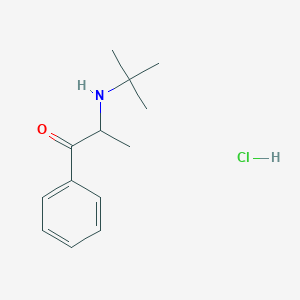

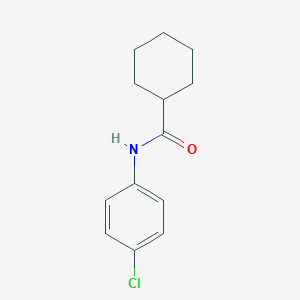

N-(4-chlorophenyl)cyclohexanecarboxamide

Vue d'ensemble

Description

La fosfomycine sodique est un antibiotique à large spectre qui appartient à la classe des acides phosphoniques. Elle a été découverte en 1969 par des scientifiques de la société espagnole Penicillin and Antibiotics Company et est produite par la bactérie Streptomyces fradiae. La fosfomycine sodique est principalement utilisée pour traiter les infections urinaires non compliquées et a montré son efficacité contre les bactéries à Gram positif et à Gram négatif .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation de la fosfomycine sodique implique plusieurs étapes :

Dissolution : De l’eau et de l’hydroxyde de sodium sont ajoutés à un récipient et agités jusqu’à dissolution complète.

Réaction : La solution d’hydroxyde de sodium est ajoutée à un récipient de réaction, et la lévo-fosfomycine dextro-phényléthylamine est ajoutée lentement à température ambiante. La température est ensuite portée à 35-40 °C, et l’agitation est poursuivie pendant 1 à 2 heures.

Stratification : La solution réactionnelle est laissée se stratifier, et la solution de phényléthylamine est collectée et recyclée. Du charbon médicinal est ajouté à la solution de sel de sodium et agité pendant 10 à 30 minutes. La solution est ensuite filtrée pour obtenir le liquide de filtration du sel de sodium.

Cristallisation : De l’alcool éthylique absolu est ajouté au récipient de réaction et placé dans un bain de glace et d’eau.

Méthodes de production industrielle : La production industrielle de la fosfomycine sodique suit des étapes similaires, mais à plus grande échelle. Le processus implique l’utilisation de grands réacteurs et la surveillance continue des conditions de réaction pour garantir un rendement élevé et une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : La fosfomycine sodique subit plusieurs types de réactions chimiques, notamment :

Oxydation : La fosfomycine peut être oxydée pour former divers dérivés.

Réduction : Les réactions de réduction peuvent modifier la structure de l’époxyde.

Substitution : Des réactions de substitution peuvent se produire au niveau du groupe acide phosphonique.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les thiols.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la fosfomycine avec des propriétés antibactériennes modifiées .

4. Applications de la recherche scientifique

La fosfomycine sodique a une large gamme d’applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier la synthèse et la réactivité des dérivés de l’acide phosphonique.

Biologie : La fosfomycine sodique est utilisée pour étudier la synthèse de la paroi cellulaire bactérienne et les mécanismes de résistance aux antibiotiques.

Médecine : Elle est principalement utilisée pour traiter les infections urinaires et a montré un potentiel dans le traitement des infections bactériennes multirésistantes.

Industrie : La fosfomycine sodique est utilisée dans l’industrie pharmaceutique pour la production d’antibiotiques et comme étalon de référence dans le contrôle qualité .

Applications De Recherche Scientifique

Fosfomycin sodium has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactivity of phosphonic acid derivatives.

Biology: Fosfomycin sodium is used to study bacterial cell wall synthesis and the mechanisms of antibiotic resistance.

Medicine: It is primarily used to treat urinary tract infections and has shown potential in treating multidrug-resistant bacterial infections.

Industry: Fosfomycin sodium is used in the pharmaceutical industry for the production of antibiotics and as a reference standard in quality control .

Mécanisme D'action

La fosfomycine sodique exerce ses effets antibactériens en inhibant l’enzyme MurA (UDP-N-acétylglucosamine énolpyruvate transférase), qui est essentielle à la synthèse du peptidoglycane, un composant essentiel de la paroi cellulaire bactérienne. En bloquant cette enzyme, la fosfomycine sodique empêche la formation de la paroi cellulaire bactérienne, ce qui entraîne la lyse et la mort des cellules .

Composés similaires :

Phosphonomycine : Un autre dérivé de l’acide phosphonique présentant des propriétés antibactériennes similaires.

Fosfomycine Trometamol : Un sel plus hydrophobe de la fosfomycine avec une biodisponibilité accrue pour une utilisation orale.

Fosfomycine calcique : Une autre forme saline utilisée pour l’administration orale

Unicité : La fosfomycine sodique est unique en raison de son activité à large spectre, de sa faible toxicité et de son nouveau mécanisme d’action. Contrairement aux autres antibiotiques, elle cible une enzyme différente dans la voie de synthèse de la paroi cellulaire bactérienne, ce qui la rend efficace contre les bactéries multirésistantes .

Comparaison Avec Des Composés Similaires

Phosphonomycin: Another phosphonic acid derivative with similar antibacterial properties.

Fosfomycin Trometamol: A more hydrophobic salt of fosfomycin with enhanced bioavailability for oral use.

Fosfomycin Calcium: Another salt form used for oral administration

Uniqueness: Fosfomycin sodium is unique due to its broad-spectrum activity, low toxicity, and novel mechanism of action. Unlike other antibiotics, it targets a different enzyme in the bacterial cell wall synthesis pathway, making it effective against multidrug-resistant bacteria .

Propriétés

IUPAC Name |

N-(4-chlorophenyl)cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJKIPFPMXENNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357269 | |

| Record name | N-(4-chlorophenyl)cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142810-49-9 | |

| Record name | N-(4-chlorophenyl)cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

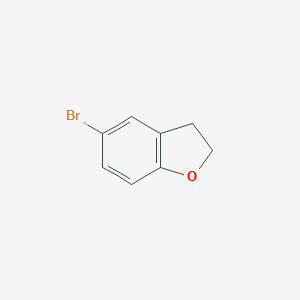

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Methylsulfinyl)ethyl]butanamide](/img/structure/B126775.png)